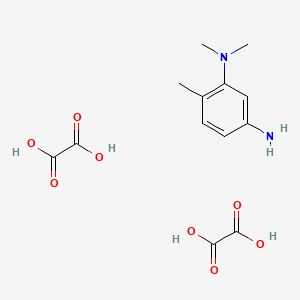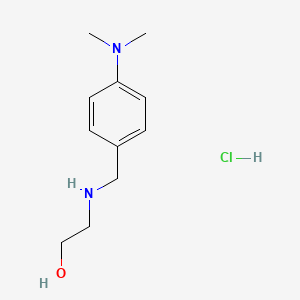
2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride
Descripción general
Descripción
2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C14H13NO2•HCl and a molecular weight of 263.72 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride consists of a benzoic acid group attached to a pyridin-4-ylethyl group . The InChI code for this compound is 1S/C14H13NO2.ClH/c16-14 (17)13-4-2-1-3-12 (13)6-5-11-7-9-15-10-8-11;/h1-4,7-10H,5-6H2, (H,16,17);1H .
Aplicaciones Científicas De Investigación
- Application Summary : This compound is used in the field of chemical synthesis . It’s a chemical reagent used in the production of various other compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis process being carried out. Typically, this compound would be combined with other reagents under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions involved. The compound could potentially be used to create a wide range of different products .
- Application Summary : A study has shown that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include “2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride”, were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and then their biological activities were evaluated against HSC-T6 cells .
- Results or Outcomes : Some of the compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Scientific Field
Scientific Field
- Scientific Field : Proteomics
- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application would depend on the particular proteomics research being carried out. Typically, this compound would be used in various biochemical reactions .
- Results or Outcomes : The outcomes of using this compound in proteomics research would vary depending on the specific experiments involved. The compound could potentially be used to study a wide range of protein-related phenomena .
- Application Summary : This compound is used in biochemical research . It’s a chemical reagent used in various biochemical reactions .
- Methods of Application : The specific methods of application would depend on the particular biochemical research being carried out. Typically, this compound would be used in various biochemical reactions .
- Results or Outcomes : The outcomes of using this compound in biochemical research would vary depending on the specific experiments involved. The compound could potentially be used to study a wide range of biochemical phenomena .
- Application Summary : This compound could potentially be used in material science . Material science involves the discovery and design of new materials, with an emphasis on solids .
- Methods of Application : The specific methods of application would depend on the particular material science research being carried out. Typically, this compound would be used in various material synthesis processes .
- Results or Outcomes : The outcomes of using this compound in material science would vary depending on the specific experiments involved. The compound could potentially be used to create a wide range of different materials .
Scientific Field
Scientific Field
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-pyridin-4-ylethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c16-14(17)13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11;/h1-4,7-10H,5-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUKKIAKAPQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride | |
CAS RN |
1185303-77-8 | |
| Record name | Benzoic acid, 2-[2-(4-pyridinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine](/img/structure/B1388251.png)
![3-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388252.png)





![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)


![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)


